Cebranopadol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Analgesic Effects:

Studies in animals have shown cebranopadol to be effective in reducing various types of pain. For instance, research using a colitis model in mice demonstrated cebranopadol's ability to inhibit spontaneous pain behaviors []. This suggests its potential for treating visceral pain, a type of pain originating from internal organs.

Mechanism of Action:

Cebranopadol works differently from typical opioid medications. It interacts with both mu-opioid receptors, the primary target for most opioids, and nociceptin/orphanin FQ peptide (NOP) receptors []. This dual action may contribute to its analgesic effects while potentially reducing dependence compared to traditional opioids.

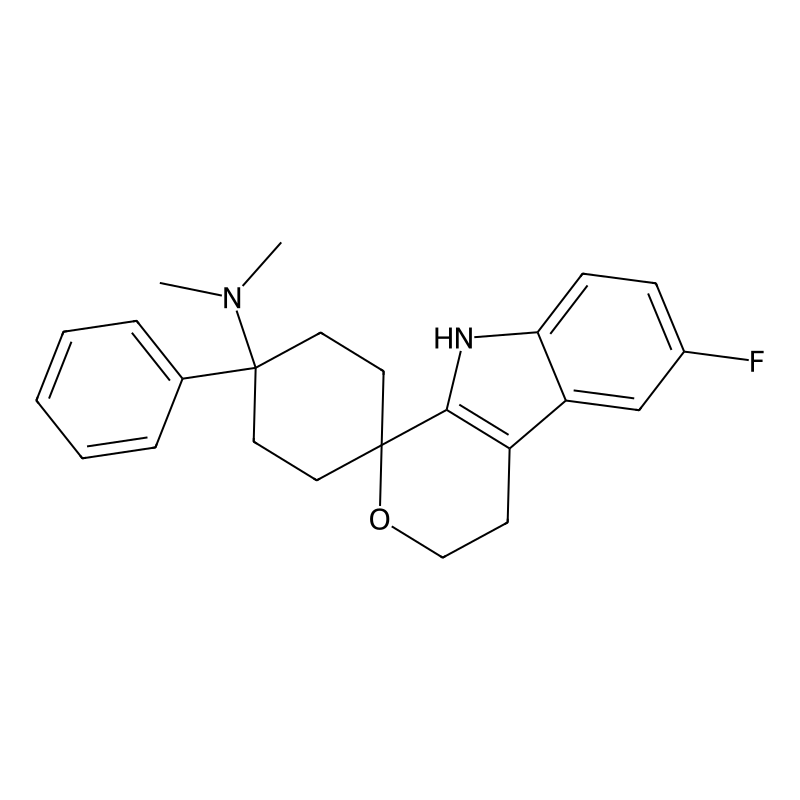

Cebranopadol is a novel analgesic compound currently under development for the treatment of various acute and chronic pain conditions. It belongs to the benzenoid class and is characterized by its unique mechanism of action, functioning as an agonist for multiple opioid receptors, including the mu-opioid receptor, delta-opioid receptor, kappa-opioid receptor, and nociceptin/orphanin FQ peptide receptor. Its IUPAC name is 6-fluoro-N,N-dimethyl-1′-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4′-cyclohexane]-1′-amine, with a molecular formula of C24H27FN2O and a molar mass of approximately 378.491 g/mol .

- Cebranopadol's analgesic effect is believed to stem from its dual action on mu-opioid and NOP receptors [, ].

- Binding to mu-opioid receptors likely contributes to pain reduction through established opioid signaling pathways [].

- Activation of NOP receptors, on the other hand, might play a role in reducing neuronal excitability, thereby contributing to the analgesic effect [].

- More research is needed to fully understand the intricacies of cebranopadol's mechanism of action.

- As clinical trials are ongoing, comprehensive data on the safety profile of cebranopadol is still being gathered [].

- Pre-clinical studies suggest a lower potential for misuse compared to some traditional opioids [].

- However, further investigation is required to determine the complete safety profile, including potential side effects, dependence liability, and interaction with other medications.

Cebranopadol exhibits potent analgesic properties by acting on multiple opioid receptors. It functions as a full agonist at the mu-opioid receptor and delta-opioid receptor while acting as a partial agonist at the kappa-opioid receptor and nociceptin/orphanin FQ peptide receptor. Pharmacological studies have shown that Cebranopadol has significant antinociceptive effects in various animal models, demonstrating greater efficacy in chronic neuropathic pain compared to acute nociceptive pain. Notably, it has been found to delay tolerance development relative to traditional opioid analgesics like morphine .

Cebranopadol is primarily being investigated for its potential use in managing pain associated with various conditions, including chronic pain syndromes and neoplasms. Its unique mechanism may offer advantages over traditional opioids by providing effective pain relief with potentially reduced side effects such as motor impairment and respiratory depression .

Cebranopadol's unique profile can be compared with several other opioid analgesics:

| Compound | Mu-Opioid Agonist | Kappa-Opioid Agonist | Nociceptin Agonist | Unique Features |

|---|---|---|---|---|

| Cebranopadol | Full | Partial | Partial | Mixed receptor activity; delayed tolerance |

| Morphine | Full | None | None | Strong analgesic but higher tolerance development |

| Fentanyl | Full | None | None | Potent but risk of respiratory depression |

| Buprenorphine | Partial | Partial | None | Ceiling effect reduces overdose risk |

| Nalbuphine | Partial | Full | None | Less potential for abuse than full agonists |

Cebranopadol stands out due to its ability to activate multiple receptors simultaneously, potentially offering a more balanced approach to pain management compared to traditional opioids that primarily target only the mu-opioid receptor .

Molecular Structure and IUPAC Nomenclature

Cebranopadol represents a novel analgesic compound belonging to the spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine class [1] [2]. The complete IUPAC nomenclature for cebranopadol is (1r,4r)-6'-fluoro-N,N-dimethyl-4-phenyl-4',9'-dihydro-3'H-spiro[cyclohexane-1,1'-pyrano[3,4-b]indol]-4-amine [1] [5]. This systematic naming reflects the complex spirocyclic architecture that defines the compound's three-dimensional structure.

The molecular structure of cebranopadol features a distinctive spiro center connecting a cyclohexane ring to a pyrano[3,4-b]indole system [9]. The spirocyclic framework consists of an oxacyclic spiro moiety that brings the molecule into a preferred conformation for receptor binding [9]. The indole portion contains a fluorine substituent at the 6' position, which serves both to enhance binding affinity and to block metabolic liability [9]. The cyclohexane ring bears a phenyl group at position 4, along with a dimethylamino functionality that is essential for the compound's pharmacological activity [9].

The compound is also known by its developmental codes, including TRN-228 and formerly GRT-6005 [1]. The Chemical Abstracts Service registry number for cebranopadol is 863513-91-1 [2] [4]. The molecular architecture represents a significant advancement in the design of dual receptor agonists, combining structural elements that enable simultaneous targeting of nociceptin/orphanin FQ peptide and mu-opioid peptide receptors [1] [9].

Physicochemical Properties

Cebranopadol exhibits distinctive physicochemical characteristics that influence its pharmaceutical behavior and formulation properties. The compound appears as a light yellow to yellow solid powder under standard conditions [4] [29]. The molecular weight has been consistently reported as 378.48 to 378.5 grams per mole across multiple sources [2] [4] [8].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 378.48-378.5 g/mol | [2] [4] [8] |

| Density | 1.2±0.1 g/cm³ | [17] [29] |

| Boiling Point | 547.5±50.0 °C at 760 mmHg | [17] [29] |

| Flash Point | 284.9±30.1 °C | [17] [29] |

| Vapor Pressure | 0.0±1.5 mmHg at 25°C | [29] |

| Melting Point | Not determined | [28] |

| Appearance | Light yellow to yellow solid powder | [4] [29] |

The solubility profile of cebranopadol varies significantly depending on the solvent system employed [6] [18]. In dimethyl sulfoxide, solubility ranges from 0.2 mg/mL to 6.67 mg/mL depending on the specific formulation conditions [4] [6] [18]. The compound demonstrates enhanced solubility in dimethyl formamide at approximately 2 mg/mL [6] [28]. These solubility characteristics necessitate careful consideration in pharmaceutical formulation development, with organic solvents typically required for stock solution preparation [6].

The compound exhibits stability under standard storage conditions when maintained at -20°C, with recommended storage periods of up to three years for powder formulations [4]. Chemical stability studies indicate that cebranopadol does not undergo thermal decomposition when used according to specifications, though it should be protected from strong oxidizing agents [28].

Stereochemistry and Isomeric Configurations

The stereochemical configuration of cebranopadol is fundamental to its pharmacological activity, with the compound containing four defined stereocenters [3] [12]. The preferred active form exists in the trans configuration, specifically designated as (1r,4r), which demonstrates dramatically enhanced potency compared to alternative stereoisomeric forms [9] [12].

Comparative studies of stereoisomeric variants reveal that the trans configuration exhibits approximately 100-fold higher binding affinity at both nociceptin/orphanin FQ peptide and mu-opioid peptide receptors compared to the corresponding cis isomer [9]. For the trans isomer, binding affinities are 0.1 nanomolar and 0.26 nanomolar for human nociceptin/orphanin FQ peptide and mu-opioid peptide receptors respectively, while the cis configuration shows significantly reduced activity with 30% inhibition and 310 nanomolar affinity at these same targets [9].

| Configuration | NOP Receptor Activity | MOP Receptor Activity | Relative Potency |

|---|---|---|---|

| Trans (1r,4r) | Ki = 0.1 nM | Ki = 0.26 nM | High |

| Cis | 30% inhibition | Ki = 310 nM | ~100-fold lower |

The stereochemical preference has been rationalized through molecular modeling studies that demonstrate the trans configuration enables a bidentate chelating binding mode to the critical Asp130 residue in the receptor binding pocket [9]. This specific spatial arrangement is only achievable from the trans stereochemical configuration, explaining the dramatic difference in biological activity between isomeric forms [9].

The compound exhibits achiral characteristics in its hemicitrate salt form, though the base molecule itself contains multiple chiral centers [3]. The defined stereochemistry encompasses all four potential stereocenters within the molecular framework, with no E/Z centers present in the structure [3]. Alternative stereoisomeric forms, including the (1α,4α) configuration, have been synthesized and characterized, though these demonstrate significantly reduced pharmacological activity compared to the preferred (1r,4r) form [12] [13].

Structure-Activity Relationships

The structure-activity relationships of cebranopadol reveal critical molecular features required for optimal dual receptor agonism. The spiro[cyclohexane-dihydropyrano[3,4-b]indole] core represents a key pharmacophore that enables simultaneous high-affinity binding to both nociceptin/orphanin FQ peptide and mu-opioid peptide receptors [9]. This unique scaffold brings the molecule into a preferred conformation that facilitates dual receptor targeting, a significant advancement over traditional single-receptor opioid analgesics [9].

The dimethylamino substituent at position 4 of the cyclohexane ring is essential for maintaining high potency [9]. Structure-activity relationship studies demonstrate that replacement of the dimethylamino group with alternative cyclic amine functionalities, including piperidine, N-methyl piperazine, or morpholine derivatives, results in complete loss of binding affinity [9]. The N-demethyl metabolite retains significant activity with binding affinities of 1.1 nanomolar and 0.36 nanomolar for nociceptin/orphanin FQ peptide and mu-opioid peptide receptors respectively, indicating some tolerance for modification at this position [9].

| Structural Modification | NOP Receptor (Ki nM) | MOP Receptor (Ki nM) | Activity Change |

|---|---|---|---|

| Parent compound (3a) | 0.9 | 0.7 | Reference |

| N-demethyl derivative | 1.1 | 0.36 | Retained activity |

| Piperidine replacement | <10% inhibition | 43% inhibition | Loss of activity |

| N-methyl piperazine | <10% inhibition | <10% inhibition | Complete loss |

| Morpholine derivative | <10% inhibition | <10% inhibition | Complete loss |

The fluorine substitution at the 6' position of the indole ring serves dual purposes in the structure-activity relationship [9]. This modification maintains high binding potency while simultaneously blocking a major site of metabolic vulnerability identified in earlier analogues [9]. Alternative substituents at this position, including methyl, hydroxyl, and methoxy groups, are well tolerated and maintain receptor binding affinities below 20 nanomolar for both target receptors [9].

The phenyl group at position 4 of the cyclohexane ring is required for optimal binding interactions [9]. This aromatic moiety likely participates in pi-pi stacking interactions within the receptor binding sites, contributing to the high affinity observed for both nociceptin/orphanin FQ peptide and mu-opioid peptide receptors [9]. The oxacyclic spiro moiety is preferred over alternative heterocyclic variants, including aza-, thio-, or carbacyclic modifications, for maintaining optimal dual receptor activity [9].

Molecular modeling studies comparing the nociceptin/orphanin FQ peptide and mu-opioid peptide receptor binding sites reveal conserved hydrophobic cavities and similar opportunities for aromatic stacking interactions [9]. The equipotent binding observed at both receptors results from the compound's ability to accommodate the subtle differences in receptor architecture while maintaining key binding interactions [9].

Molecular Formula and Weight

The molecular formula of cebranopadol is C₂₄H₂₇FN₂O, representing a composition of 24 carbon atoms, 27 hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom [2] [4] [8]. This empirical formula corresponds to a molecular weight of 378.48 to 378.5 grams per mole, with slight variations in reported values attributed to different measurement methodologies and rounding conventions [2] [4] [8].

The monoisotopic molecular weight, calculated using the most abundant isotopes for each element, is reported as 378.21074166 atomic mass units [8]. This precise value is particularly relevant for mass spectrometry applications and high-resolution analytical characterization of the compound [8].

| Formula Component | Count | Contribution to MW |

|---|---|---|

| Carbon (C) | 24 | 288.24 |

| Hydrogen (H) | 27 | 27.22 |

| Fluorine (F) | 1 | 18.998 |

| Nitrogen (N) | 2 | 28.014 |

| Oxygen (O) | 1 | 15.999 |

| Total | 55 atoms | 378.48 g/mol |

The hemicitrate salt form of cebranopadol exhibits a more complex molecular formula of 2C₂₄H₂₇FN₂O·C₆H₈O₇, representing two molecules of the active pharmaceutical ingredient combined with one molecule of citric acid [3]. This salt formation significantly increases the total molecular weight to 949.0883 grams per mole [3]. The salt form is commonly employed in pharmaceutical formulations to enhance stability and solubility characteristics [3].

The initial synthetic approach to cebranopadol was developed by Grünenthal researchers and represented a classical medicinal chemistry strategy involving multiple discrete transformations [1] [2]. The retrosynthetic analysis revealed a convergent approach requiring the preparation of two key intermediates: a 4-dimethylamino-4-phenyl-cyclohexanone building block and a 6-fluoro-2-(trimethylsilyl)indole-3-ethanol fragment.

The synthesis commenced with 1,4-cyclohexanedione monoethylene acetal as the starting material [1]. The first critical transformation involved a Strecker synthesis using dimethylamine hydrochloride and potassium cyanide to introduce the required amino functionality. This step proceeded in good yields ranging from 67-99%, but the use of highly toxic potassium cyanide presented significant safety and environmental concerns [3].

The subsequent Bruylants reaction with phenylmagnesium chloride in tetrahydrofuran converted the aminonitrile intermediate to the desired ketone, though this transformation suffered from consistently low overall yields [1]. The phenyl group installation at the quaternary center proved challenging, requiring careful control of reaction conditions to minimize competitive side reactions.

Parallel preparation of the indole fragment utilized Larock indole synthesis methodology, coupling 2-iodo-4-fluoroaniline with 1-silyl-1-butynol under palladium catalysis [1] [3]. This transformation required potassium carbonate and lithium chloride as additives, with the reaction proceeding through a palladium-catalyzed heteroannulation mechanism to afford the desired 6-fluoro-indole derivative.

The pivotal spiro-cyclization step employed an oxa-Pictet-Spengler reaction between the aminoketone and indole fragments [1] [3]. Initial conditions using trimethylsilyl triflate at room temperature provided good yields of approximately 90%, but the reaction lacked stereochemical control, generating mixtures of trans and cis diastereomers. This necessitated preparative high-performance liquid chromatography separation to obtain the desired trans stereoisomer, significantly impacting the overall process efficiency and scalability.

Diastereoselective Synthesis Approaches

The development of stereoselective synthetic methods represented a crucial advancement in cebranopadol production, addressing the fundamental limitation of diastereomeric mixture formation in the original protocol [3] [4]. Multiple research groups pursued alternative strategies to achieve direct access to the thermodynamically favored trans configuration.

The most significant breakthrough came through modification of the oxa-Pictet-Spengler reaction conditions [3]. Systematic screening of reaction parameters revealed that the combination of zeolite catalysts with p-toluenesulfonic acid in refluxing toluene provided exceptional diastereoselectivity. This transformation proceeded through a modified mechanism where the zeolite surface imposed geometric constraints that favored formation of the trans spiro center exclusively.

Nuclear Overhauser Enhancement Spectroscopy (ROESY) studies confirmed the stereochemical outcome, demonstrating that the zeolite-catalyzed approach yielded a single E diastereomer [3]. The stereochemical preference arose from the preferential approach of the indole nucleophile from the less hindered face of the cyclohexanone electrophile, with the zeolite surface providing additional directing effects through secondary interactions.

Temperature optimization studies revealed that reflux conditions in toluene (approximately 110°C) were essential for achieving high diastereoselectivity [3]. Lower temperatures resulted in incomplete conversion and erosion of stereochemical control, while higher temperatures led to competing decomposition pathways. The inclusion of catalytic p-toluenesulfonic acid enhanced the reaction rate without compromising selectivity.

Mechanistic investigations suggested that the diastereoselective outcome resulted from kinetic control rather than thermodynamic equilibration [3]. The zeolite catalyst appeared to stabilize a specific transition state geometry through interactions between the acidic surface sites and the developing positive charge during C-O bond formation. This represented a significant departure from the original protocol where thermodynamic considerations dominated the stereochemical outcome.

Oxa-Pictet-Spengler Reaction in Spiroindole Scaffold Formation

The oxa-Pictet-Spengler reaction emerged as the cornerstone transformation for constructing the characteristic spiroindole framework of cebranopadol [3] [4] [5]. This cyclization process involved the condensation of tryptophol derivatives with appropriately functionalized cyclohexanones, proceeding through an electrophilic aromatic substitution mechanism.

The reaction initiated with protonation of the alcohol functionality in the tryptophol substrate, generating a reactive benzylic carbocation [3]. The electron-rich indole nucleus then underwent intramolecular cyclization through C3 attack on the electrophilic center, forming the six-membered tetrahydropyran ring and establishing the spiro junction simultaneously. The high regioselectivity for C3 attack reflected the inherent nucleophilicity of this position in the indole system.

Detailed mechanistic studies revealed that the reaction proceeded through a stepwise pathway rather than a concerted process [3]. Initial carbocation formation was followed by rate-determining cyclization, with subsequent proton elimination completing the transformation. The stereochemical outcome depended critically on the conformational preferences of the cyclohexanone ring system and the approach trajectory of the indole nucleophile.

Computational modeling studies supported the experimental observations regarding diastereoselectivity [3]. The calculations indicated that the trans product corresponded to the thermodynamically favored arrangement, with the phenyl and dimethylamino substituents adopting pseudoequatorial orientations to minimize steric interactions. The zeolite catalyst appeared to kinetically bias the reaction toward this preferred outcome through specific transition state stabilization.

Substrate scope investigations demonstrated broad tolerance for substitution patterns on both coupling partners [3] [1]. Various indole derivatives containing electron-withdrawing and electron-donating substituents successfully participated in the cyclization, though reaction rates and yields varied depending on electronic effects. Similarly, different cyclohexanone derivatives could be employed, though the presence of the 4-phenyl-4-dimethylamino substitution pattern proved optimal for both reactivity and stereoselectivity.

Zeolite-Catalyzed Synthetic Methods

The implementation of zeolite catalysis represented a paradigm shift toward sustainable and selective synthetic methodology for cebranopadol production [3]. Zeolite K-10 emerged as the optimal catalyst through systematic screening of various solid acid catalysts including molecular sieves, montmorillonite clays, and synthetic zeolites.

The unique properties of zeolite K-10 derived from its layered aluminosilicate structure containing both Brønsted and Lewis acid sites [3]. The acidic surface hydroxyl groups provided proton sources for alcohol activation, while the Lewis acid aluminum centers facilitated carbocation stabilization. The microporous structure created a confined reaction environment that influenced both reactivity and selectivity.

Catalyst loading optimization revealed that 300 milligrams of zeolite K-10 per 0.6 millimoles of substrate provided optimal performance [3]. Lower catalyst loadings resulted in incomplete conversion and extended reaction times, while higher loadings did not improve yields but complicated product isolation. The heterogeneous nature of the catalyst facilitated straightforward separation by filtration.

Recycling studies demonstrated exceptional catalyst stability and reusability [3]. The zeolite could be recovered by simple filtration, washed with organic solvents, and reactivated by heating under vacuum. Performance remained essentially unchanged through five successive cycles, with only minor decreases in reaction rate observed. This represented a significant environmental and economic advantage over homogeneous Lewis acid catalysts.

Comparative studies with other solid acid catalysts highlighted the unique effectiveness of zeolite K-10 [3]. Zeolite Beta-25 and molecular sieves provided poor yields and selectivity, while bismuth triflate showed limited catalytic activity. The superior performance of zeolite K-10 appeared to result from the optimal balance of acid strength and site accessibility within the layered structure.

Surface characterization studies using techniques such as X-ray photoelectron spectroscopy and temperature-programmed desorption provided insights into the active sites responsible for catalytic activity [3]. The most active sites appeared to be bridging hydroxyl groups associated with aluminum centers, which provided the optimal combination of acidity and geometric accessibility for substrate activation.

Improved and Flexible Synthetic Access

A revolutionary alternative synthetic strategy was developed by Wachtendorf and colleagues, featuring a nitro group surrogate approach that eliminated the use of toxic cyanide reagents while enabling late-stage diversification [5] [6]. This methodology represented a significant advancement in both safety and synthetic efficiency.

The improved route commenced with α-nitrotoluene as the starting material, exploiting its enhanced acidity for double Michael addition reactions [5]. Treatment with methyl acrylate under basic conditions facilitated bis-alkylation at the benzylic position, generating an acyclic precursor bearing two ester functionalities. This transformation proceeded efficiently due to the powerful electron-withdrawing effect of the nitro group, which dramatically increased the acidity of the methyl hydrogens.

The key cyclization step employed Dieckmann condensation methodology to construct the cyclohexanone ring system [5]. Intramolecular condensation of the bis-ester intermediate under basic conditions formed the six-membered ring with concomitant generation of the β-keto ester functionality. This cyclization proceeded with excellent regioselectivity due to the constraint imposed by the tethering alkyl chain.

Subsequent decarboxylation under thermal conditions removed one of the ester groups, providing the desired 4-aryl-4-nitrocyclohexanone intermediate [5]. This transformation proceeded cleanly without affecting the nitro functionality, maintaining the synthetic handle required for subsequent manipulations. The overall sequence from α-nitrotoluene to the cyclohexanone proceeded in good yield without requiring chromatographic purification of intermediate products.

The final spiro-cyclization step employed the established oxa-Pictet-Spengler reaction with appropriate indole derivatives [5]. This transformation proceeded smoothly with the nitro-substituted cyclohexanone, providing the nitro analog of cebranopadol in good yield. The presence of the nitro group did not adversely affect the cyclization efficiency or stereoselectivity.

Late-Stage Diversification Strategies

The nitro group present in the improved synthetic intermediate provided exceptional opportunities for late-stage diversification, enabling access to a wide range of structural analogs from a common advanced precursor [5]. This approach represented a significant advancement over traditional medicinal chemistry strategies that required de novo synthesis of each analog.

Reduction of the nitro group using lithium aluminum hydride provided the corresponding primary amine in quantitative yield [5]. This amine intermediate served as a versatile platform for further functionalization through established amide bond forming reactions. Treatment with various acid chlorides, anhydrides, and activated esters provided access to diverse carboxamide derivatives for structure-activity relationship studies.

Sulfonamide formation represented another valuable diversification pathway [5]. Treatment of the primary amine with sulfonyl chlorides under standard conditions provided access to sulfonamide analogs with varying steric and electronic properties. These transformations proceeded under mild conditions compatible with the sensitive spiroindole framework.

Urea derivatives could be readily accessed through treatment of the amine with isocyanates or through carbamoylation reactions using chloroformate reagents [5]. These transformations provided access to compounds with hydrogen-bonding capabilities that could enhance receptor binding interactions or modify pharmacokinetic properties.

N-alkylation reactions enabled preparation of secondary and tertiary amine derivatives [5]. Reductive amination with various aldehydes and ketones provided access to N-alkyl congeners, while direct alkylation with alkyl halides offered alternative substitution patterns. These transformations were particularly valuable for optimizing metabolic stability and receptor selectivity.

The crowning achievement of the late-stage diversification strategy was the single-step conversion of the nitro group to the required dimethylamino functionality using zinc dust, formic acid, and formaldehyde [5]. This reductive amination process proceeded in 83% yield, providing direct access to cebranopadol from the nitro precursor. The transformation combined nitro reduction with in situ reductive amination in a single operation, demonstrating remarkable synthetic efficiency.

Synthesis Optimization Techniques

Comprehensive optimization of the cebranopadol synthesis involved systematic investigation of reaction parameters to maximize efficiency, selectivity, and scalability [5] [3]. Multiple reaction variables were examined including temperature, solvent, catalyst loading, and reaction time.

Temperature optimization studies revealed critical dependencies between reaction temperature and both conversion and selectivity [3]. For the oxa-Pictet-Spengler reaction, reflux conditions in toluene (110°C) provided optimal results, with lower temperatures leading to incomplete conversion and higher temperatures causing product decomposition. The temperature dependence reflected the competing requirements for sufficient activation energy while avoiding thermal degradation pathways.

Solvent selection played a crucial role in reaction outcome [3]. Toluene emerged as the optimal solvent for the zeolite-catalyzed cyclization, providing superior selectivity compared to dichloromethane, tetrahydrofuran, or acetonitrile. The choice of toluene appeared to influence both substrate solubility and catalyst surface interactions, contributing to the enhanced diastereoselectivity observed.

Catalyst loading optimization revealed that catalytic quantities of p-toluenesulfonic acid (approximately 5 mol%) were sufficient for optimal reaction rates [3]. Higher acid loadings did not improve conversion but increased the risk of side reactions, while lower loadings resulted in sluggish kinetics. The zeolite loading of 300 mg per 0.6 mmol substrate represented an empirically optimized ratio that balanced reaction efficiency with ease of catalyst recovery.

Reaction time studies indicated that the oxa-Pictet-Spengler cyclization was complete within 4 hours under optimized conditions [3]. This represented a significant improvement over the original 20-hour reaction times required with trimethylsilyl triflate activation. The reduced reaction time minimized exposure to potentially decomposing conditions while improving overall process efficiency.

Concentration effects were systematically investigated to optimize mass transfer and reaction kinetics [5]. Higher concentrations generally provided faster reaction rates due to increased collision frequency, but excessively concentrated conditions led to precipitation of reaction components and reduced mixing efficiency. Optimal concentrations were established empirically for each transformation to balance these competing factors.

Work-up optimization focused on minimizing product losses during isolation and purification [3]. The heterogeneous nature of the zeolite catalyst enabled simple filtration for catalyst removal, while careful selection of extraction solvents and washing procedures maximized product recovery. These seemingly minor optimizations had cumulative effects on overall process yields that were significant for large-scale preparation.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Wikipedia

Use Classification

Dates

2: Sałat K, Jakubowska A, Kulig K. Cebranopadol : a first-in-class potent analgesic agent with agonistic activity at nociceptin/orphanin FQ and opioid receptors. Expert Opin Investig Drugs. 2015 Jun;24(6):837-44. doi: 10.1517/13543784.2015.1036985. Epub 2015 Apr 12. Review. PubMed PMID: 25865744.

3: Lambert DG, Bird MF, Rowbotham DJ. Cebranopadol: a first in-class example of a nociceptin/orphanin FQ receptor and opioid receptor agonist. Br J Anaesth. 2015 Mar;114(3):364-6. doi: 10.1093/bja/aeu332. Epub 2014 Sep 23. PubMed PMID: 25248647.

4: Schunk S, Linz K, Hinze C, Frormann S, Oberbörsch S, Sundermann B, Zemolka S, Englberger W, Germann T, Christoph T, Kögel BY, Schröder W, Harlfinger S, Saunders D, Kless A, Schick H, Sonnenschein H. Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: Cebranopadol. ACS Med Chem Lett. 2014 Jun 24;5(8):857-62. doi: 10.1021/ml500117c. eCollection 2014 Aug 14. PubMed PMID: 25147603; PubMed Central PMCID: PMC4137374.

5: Linz K, Christoph T, Tzschentke TM, Koch T, Schiene K, Gautrois M, Schröder W, Kögel BY, Beier H, Englberger W, Schunk S, De Vry J, Jahnel U, Frosch S. Cebranopadol: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist. J Pharmacol Exp Ther. 2014 Jun;349(3):535-48. doi: 10.1124/jpet.114.213694. Epub 2014 Apr 8. PubMed PMID: 24713140.